
Toxicological Profile of Triphenyltin on Non-
Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Triphenyltin

Cat. No.: B1233371 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Triphenyltin (TPT), an organotin compound, has seen widespread use as a fungicide and

antifouling agent. However, its persistence in the environment and inherent toxicity pose a

significant threat to a wide range of non-target organisms. This technical guide provides a

comprehensive overview of the toxicological profile of TPT, summarizing key quantitative data,

detailing experimental methodologies, and visualizing affected signaling pathways to facilitate a

deeper understanding of its environmental impact and mechanisms of toxicity.

Executive Summary
Triphenyltin exhibits high toxicity to a broad spectrum of non-target organisms, with

particularly pronounced effects on aquatic life. Its toxicological profile is characterized by acute

and chronic toxicity, reproductive and developmental impairment, neurotoxicity, immunotoxicity,

and genotoxicity. The primary mechanisms of TPT's toxicity involve the disruption of crucial

signaling pathways, including the retinoid X receptor (RXR) and peroxisome proliferator-

activated receptor-gamma (PPARγ) pathways, leading to endocrine disruption. TPT also

inhibits mitochondrial ATP synthase, impairing cellular energy metabolism, and interferes with

steroidogenesis by inhibiting key enzymes like aromatase. This guide consolidates the

available quantitative data, provides an overview of the experimental protocols used to

generate this data, and presents visual representations of the key signaling pathways affected

by TPT.
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Quantitative Toxicological Data
The toxicity of triphenyltin varies significantly across different species and toxicological

endpoints. The following tables summarize the quantitative data available in the scientific

literature.

Table 1: Acute and Chronic Toxicity of Triphenyltin to
Non-Target Organisms
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Species
Organism
Type

Endpoint Value
Exposure
Duration

Compoun
d

Referenc
e

Rhamdia

quelen

(Silver

Catfish)

Fish 96-h LC50 9.73 µg/L 96 hours
TPT

Hydroxide
[1][2]

Sparus

aurata

(Gilthead

Seabream)

Fish 24-h LC50 34.2 µg/L 24 hours
TPT

Chloride
[1]

Pimephale

s promelas

(Fathead

Minnow)

Fish
30-day

LC50
1.5 µg/L 30 days

Triphenylti

n
[3]

Pimephale

s promelas

(Fathead

Minnow)

Fish
30-day

NOEC
0.15 µg/L 30 days

Triphenylti

n
[3]

Pimephale

s promelas

(Fathead

Minnow)

Fish
30-day

LOEC
0.23 µg/L 30 days

Triphenylti

n
[3]

Daphnia

magna

Aquatic

Invertebrat

e

21-day

NOEC
0.1 µg/L 21 days

TPT

Hydroxide
[3]

Freshwater

Algae
Algae

EC50

(Growth

Inhibition)

2-5 µg/L -
TPT

Chloride
[3]

Coturnix

japonica

(Japanese

Quail)

Bird LD50
46.5 - 114

mg/kg bw
-

Triphenylti

n

compound

s

[3]
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Colinus

virginianus

(Bobwhite

Quail)

Bird LD50
46.5 - 114

mg/kg bw
-

Triphenylti

n

compound

s

[3]

Rat Mammal Oral LD50
285 - 378

mg/kg bw
-

Triphenylti

n

compound

s

[3]

Guinea Pig Mammal Oral LD50

1 ppm in

diet

(growth

inhibition)

-
TPT

Acetate

Table 2: Reproductive and Developmental Toxicity of
Triphenyltin
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Species Endpoint
NOAEL/LOAEL
/ECx

Compound Reference

Rat

Two-generation

reproduction

study (reduced

litter size/pup

weight)

NOAEL: 0.4

mg/kg bw/day
TPT Hydroxide [3]

Rat

Two-generation

reproduction

study (reduced

litter size/pup

weight)

LOAEL: 1.5

mg/kg bw/day
TPT Hydroxide [3]

Rabbit

Gavage study

(decreased

implantations

and live fetuses)

LOAEL: 1.0

mg/kg bw/day
TPT Acetate [3]

Rabbit

Gavage study

(abortion and

reduced fetal

weight)

LOAEL: 0.9

mg/kg bw/day
TPT Hydroxide [3]

Oryzias latipes

(Medaka)

Two-generation

study (fecundity

and mortality)

LOEC (F0): 3.2

µg/L
Triphenyltin

Oryzias latipes

(Medaka)

Two-generation

study (fecundity

and mortality)

LOEC (F1): 1.0

µg/L
Triphenyltin

Table 3: Neurotoxicity, Immunotoxicity, and Genotoxicity
of Triphenyltin
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Organism/Cell
Line

Endpoint Observation Compound Reference

Mouse Immunotoxicity

Reduction in

thymus and

spleen weights at

1-10 mg/kg for

14 days.

Inhibition of T-

cell dependent

humoral and

cellular immune

responses.

TPT Chloride [4]

Chinese Hamster

Ovary (CHO)

cells

Genotoxicity

(Micronucleus

test)

Significant

increase in

micronuclei at

150 ng/mL.

TPT Hydroxide [5]

Chinese Hamster

Ovary (CHO)

cells

Genotoxicity

(Sister

Chromatid

Exchange)

Dose-dependent

significant

increase in SCE

with S9

activation.

TPT Acetate &

Hydroxide
[5]

BALB/c Mouse

Genotoxicity (in

vivo

Micronucleus

test)

Dose-related

significant

increase in

micronuclei in

peripheral blood

(oral gavage).

TPT Acetate [5]

BALB/c Mouse

Genotoxicity (in

vivo

Micronucleus

test)

Significant

increase in

micronucleated

reticulocytes

(single oral

treatment).

TPT Hydroxide [5]
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Experimental Protocols
The following sections provide an overview of the methodologies for key experiments cited in

this guide, based on established OECD guidelines.

Fish Acute Toxicity Test (based on OECD 203)
This test determines the median lethal concentration (LC50) of a substance to fish over a 96-

hour exposure period.

Test Organism: A recommended freshwater species such as Zebrafish (Danio rerio) or

Fathead Minnow (Pimephales promelas).

Test Design: Fish are exposed to a range of concentrations of the test substance in a static,

semi-static, or flow-through system. A control group is maintained under identical conditions

without the test substance.

Test Concentrations: A geometric series of at least five concentrations is typically used, along

with a control. The concentration range is determined by preliminary range-finding tests.

Exposure Duration: 96 hours.

Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral or

physiological responses are also noted.

Data Analysis: The LC50 and its 95% confidence limits are calculated for each observation

period using appropriate statistical methods (e.g., probit analysis).

Analytical Monitoring: The concentrations of triphenyltin in the test water are measured at

the beginning and end of the test to verify exposure levels.
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Test Setup

Exposure Phase (96 hours)
Observation and Data Collection Data Analysis

Test Chambers with
Test Organisms (Fish)

Fish exposed to a range
of TPT concentrations

Control Chamber
(No TPT)

Triphenyltin (TPT)
Stock Solution Dilution WaterDilution Series Mortality recorded at

24, 48, 72, 96h

Observation of
abnormal behavior

Calculation of LC50
and confidence limits

Click to download full resolution via product page

Workflow for Fish Acute Toxicity Test (OECD 203).

Daphnia magna Reproduction Test (based on OECD 211)
This chronic test evaluates the effects of a substance on the reproductive output of the

freshwater crustacean Daphnia magna.

Test Organism: Young female Daphnia magna (<24 hours old).

Test Design: Individual daphnids are exposed to a range of test substance concentrations in

a semi-static system, with renewal of the test solutions typically three times a week.

Test Concentrations: At least five concentrations in a geometric series and a control are

used.

Exposure Duration: 21 days.

Observations: Adult mortality and the number of live offspring produced per adult are

recorded daily.

Data Analysis: The primary endpoint is the total number of live offspring produced per

surviving parent animal. The Lowest Observed Effect Concentration (LOEC), No Observed

Effect Concentration (NOEC), and the concentration causing a 50% reduction in

reproduction (EC50) are determined.
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Analytical Monitoring: Concentrations of triphenyltin in the test media are measured to

confirm exposure levels.

Test Setup

Exposure Phase (21 days, semi-static)

Observation and Data Collection Data Analysis
Young female Daphnia magna

(<24h old)

Individual Test Vessels Daphnids exposed to
TPT solutions

Range of TPT
concentrations

Renewal of test solutions
3 times/week

Daily recording of
adult mortality

Daily counting of
live offspring

Calculation of total live
offspring per surviving parent

Determination of
NOEC, LOEC, and EC50

Click to download full resolution via product page

Workflow for Daphnia magna Reproduction Test (OECD 211).

Algal Growth Inhibition Test (based on OECD 201)
This test assesses the effects of a substance on the growth of a freshwater green alga.

Test Organism: An exponentially growing culture of a recommended algal species, such as

Pseudokirchneriella subcapitata.

Test Design: Algal cultures are exposed to a range of concentrations of the test substance in

a nutrient-rich medium under continuous illumination and controlled temperature.

Test Concentrations: A minimum of five concentrations in a geometric series and a control

are tested in replicate.
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Exposure Duration: 72 hours.

Observations: Algal growth is measured at 24, 48, and 72 hours by determining cell

concentration (e.g., using a cell counter or spectrophotometer).

Data Analysis: The primary endpoint is the inhibition of growth rate. The concentration

causing a 50% inhibition of growth rate (ErC50) is calculated. The NOEC and LOEC can also

be determined.

Analytical Monitoring: The concentrations of triphenyltin in the test medium are measured at

the beginning and end of the exposure period.

Test Setup

Exposure Phase (72 hours) Observation and Data Collection Data Analysis

Exponentially growing
algal culture Replicate Test Flasks Incubation under continuous

light and controlled temperature

Nutrient media with a
range of TPT concentrations

Measurement of cell
concentration at 24, 48, 72h

Calculation of growth
rate inhibition

Determination of ErC50,
NOEC, and LOEC

Click to download full resolution via product page

Workflow for Algal Growth Inhibition Test (OECD 201).

Signaling Pathways and Mechanisms of Toxicity
Triphenyltin exerts its toxic effects through the disruption of several critical cellular signaling

pathways.

Endocrine Disruption via RXR and PPARγ Activation
Triphenyltin is a known endocrine disruptor that can activate the retinoid X receptor (RXR) and

peroxisome proliferator-activated receptor-gamma (PPARγ). These nuclear receptors form a

heterodimer that regulates the transcription of genes involved in various physiological

processes, including lipid metabolism and development. TPT can bind to RXR, leading to the
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activation of the RXR/PPARγ heterodimer and subsequent altered gene expression. This

disruption of normal hormonal signaling can lead to adverse reproductive and developmental

effects.
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Cell

Cytoplasm

Nucleus

Triphenyltin (TPT)

RXR

Binds and Activates

PPARγ

Forms Heterodimer

PPRE
(DNA Response Element)

Binds to

Target Genes

Regulates Transcription

Altered Gene
Expression

Endocrine Disruption
(e.g., Imposex)
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TPT-mediated activation of the RXR/PPARγ signaling pathway.
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Inhibition of Mitochondrial ATP Synthase
Triphenyltin is a potent inhibitor of mitochondrial F1F0-ATP synthase, the enzyme responsible

for the majority of cellular ATP production. TPT is thought to bind to the F0 subunit of the ATP

synthase complex, blocking the proton channel and thereby uncoupling oxidative

phosphorylation from ATP synthesis. This leads to a depletion of cellular energy, which can

result in widespread cellular dysfunction and toxicity.

Mitochondrion

Inner Mitochondrial Membrane

Electron Transport Chain

Proton Gradient
(H+)

Pumps Protons

F1F0-ATP Synthase

ATP

Synthesizes

Cellular Energy Depletion

Drives

Triphenyltin (TPT)

Inhibits (binds to F0)

ADP + Pi

Click to download full resolution via product page

Inhibition of mitochondrial ATP synthase by triphenyltin.

Disruption of Steroidogenesis
Triphenyltin can interfere with the synthesis of steroid hormones by inhibiting key enzymes in

the steroidogenesis pathway. One of the primary targets is aromatase (CYP19), which is

responsible for the conversion of androgens to estrogens. By inhibiting aromatase, TPT can

lead to an imbalance in the androgen-to-estrogen ratio, contributing to its endocrine-disrupting

effects, such as the development of male sexual characteristics in female organisms (imposex).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.benchchem.com/product/b1233371?utm_src=pdf-body
https://www.benchchem.com/product/b1233371?utm_src=pdf-body-img
https://www.benchchem.com/product/b1233371?utm_src=pdf-body
https://www.benchchem.com/product/b1233371?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Steroidogenesis Pathway

Cholesterol

Androgens
(e.g., Testosterone)

Multiple Steps

Aromatase (CYP19)

Estrogens
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Androgen/Estrogen
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Triphenyltin (TPT)
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Adverse Reproductive
Effects (e.g., Imposex)

Click to download full resolution via product page

Disruption of steroidogenesis by triphenyltin via aromatase inhibition.

Conclusion
The data presented in this technical guide underscore the significant toxicological threat that

triphenyltin poses to non-target organisms. Its high toxicity at low concentrations, coupled with

its persistence in the environment, necessitates careful monitoring and regulation. The

disruption of fundamental biological processes, including endocrine signaling, energy

metabolism, and steroidogenesis, highlights the multifaceted nature of TPT's toxicity. This

guide provides a foundational resource for researchers, scientists, and drug development
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professionals to understand the toxicological profile of triphenyltin and to inform future

research and risk assessment efforts. Further investigation into the detailed molecular

interactions and long-term ecosystem-level impacts of TPT is crucial for a complete

understanding of its environmental risk.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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